molecular formula C9H12ClNO2 B7797320 Benzocaine Hydrochloride CAS No. 105931-72-4

Benzocaine Hydrochloride

Cat. No. B7797320
CAS RN: 105931-72-4
M. Wt: 201.65 g/mol
InChI Key: JAADDQHUJDUAKW-UHFFFAOYSA-N
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Description

A surface anesthetic that acts by preventing transmission of impulses along nerve fibers and at nerve endings.

Scientific Research Applications

  • Fish Transport : Benzocaine Hydrochloride is effective in aiding the transport of fish. It reduces the excretion of ammonia and carbon dioxide by fish, maintaining the pH and alkalinity of transport water. This is crucial in preventing water quality deterioration during fish transport (Ferreira, Schoonbee, & Smit, 1984).

  • Haematology in Fish : The substance has been studied for its impact on the haematology of Cyprinus carpio (common carp). Neutralized this compound (NBH) improves the general haematological profile of fish, compared to non-neutralized forms (Ferreira, Smit, & Schoonbee, 1981).

  • Allergic Reactions : It's known to cause allergic contact dermatitis in some cases. The compound, alongside ethyl chloride, has been reported to cause reactions like itching dermatitis, facial angioedema, and tongue swelling (Jl et al., 2009).

  • Anesthetic Potency in Fish : this compound is more effective as an anesthetic than MS-222 in certain freshwater fish species, showing promise as a fishery anesthetic (Ferreira, Smit, Schoonbee, & Holzapfel, 1979).

  • Methemoglobinemia : It's associated with methemoglobinemia, a condition where hemoglobin cannot bind and deliver oxygen normally. This can occur even in healthy individuals, indicating a need for careful use and dosage control (Kuschner et al., 2000).

  • Pharmaceutical Analysis : Methods have been developed for the rapid and accurate determination of Benzocaine in pharmaceutical preparations. This includes hydroxamic acid formation and spectrophotometric methods (Khanna, Agrawal, & Banerjee, 1982), (Mhemeed, 2019).

  • Pediatric Exposure and Risks : Topical benzocaine preparations, especially in oral applications, have led to pediatric exposures that may result in methemoglobinemia and associated complications (Vohra et al., 2017).

properties

IUPAC Name

ethyl 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAADDQHUJDUAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-09-7 (Parent)
Record name Benzocaine hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50177812
Record name Benzocaine hydrochloride
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Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23239-88-5, 105931-72-4
Record name Benzocaine hydrochloride
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Record name Benzoic acid, 4-amino-, ethyl ester, labeled with carbon-14, hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzocaine hydrochloride
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Record name 23239-88-5
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Record name Benzocaine hydrochloride
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Record name Benzoic acid, 4-amino-, ethyl ester, hydrochloride (1:1)
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Record name BENZOCAINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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